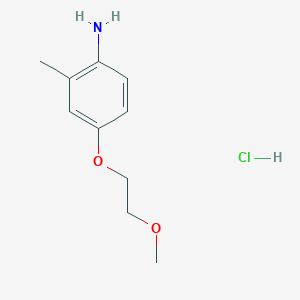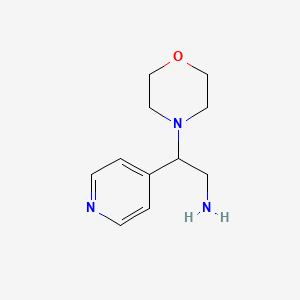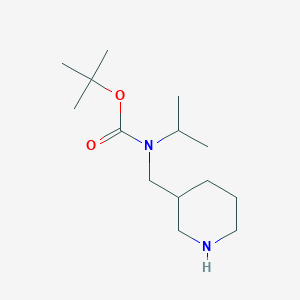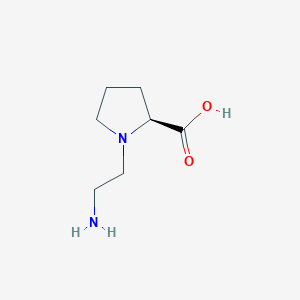
1-(2-Aminoethyl)-proline
Übersicht
Beschreibung
1-(2-Aminoethyl)maleimide hydrochloride is a compound that has been used in various scientific research . It’s a derivative of maleimide with an aminoethyl group attached to it . Another similar compound, Aminoethylpiperazine (AEP), is a derivative of piperazine. This ethyleneamine contains three nitrogen atoms; one primary, one secondary and one tertiary .
Synthesis Analysis
While the exact synthesis process for “1-(2-Aminoethyl)-proline” is not available, a similar compound, 1-(2-aminoethyl)-3-methyl-1H-imidazol-3-ium tetrafluoroborate, was successfully synthesized using tert-butyl N-(2-bromoethyl)carbamate and N-methylimidazole as starting materials .
Molecular Structure Analysis
The molecular structure of these compounds can vary. For example, Aminoethylpiperazine (AEP) is a derivative of piperazine and contains three nitrogen atoms; one primary, one secondary and one tertiary .
Chemical Reactions Analysis
In a study, aqueous 1-(2-aminoethyl) piperazine (AEPZ) was identified as a potential candidate for CO2 capture solvent. The kinetics of absorption of CO2 in aqueous AEPZ was studied using a stirred cell reactor .
Physical And Chemical Properties Analysis
The physical and chemical properties of amines depend on their classification. For primary and secondary amines, H-bond donation distinguishes their properties and reactivity from tertiary amines .
Wissenschaftliche Forschungsanwendungen
Blood Pressure Regulation and Cardiovascular Health 1-(2-Aminoethyl)-proline, identified in the form of Isoleucine-Proline-Proline (IPP) in milk protein hydrolysates, has been observed to exhibit blood pressure-lowering effects in individuals with stage 1 hypertension. A study demonstrated that daily consumption of IPP-rich milk protein hydrolysates significantly reduced both systolic and diastolic blood pressure compared to a placebo, indicating its potential as part of lifestyle changes aimed at managing high blood pressure (Boelsma & Kloek, 2010).
Influence on Endothelial Function and Arterial Stiffness Research suggests that peptides derived from milk casein, including Isoleucyl-Prolyl-Proline (Ile-Pro-Pro), may contribute to reducing arterial stiffness and potentially improving endothelial function. A study involving hypertensive subjects who consumed a milk-based drink containing Ile-Pro-Pro showed a significant decrease in the augmentation index, a measure of arterial stiffness, after prolonged intake. This indicates a beneficial effect on cardiovascular health, although no significant changes were observed in endothelial function (Jauhiainen et al., 2010).
Role in Modulating Taste Perception 1-(2-Aminoethyl)-proline, in the form of proline-rich proteins and free amino acids like L-Arg and L-Lys, has been found to modulate bitter taste perception, particularly in relation to the tasting of 6-n-propylthiouracil (PROP). Research indicates that supplementation of certain proteins and amino acids can enhance the bitter taste responsiveness to PROP, suggesting a functional role in taste perception mechanisms (Melis et al., 2013).
Safety And Hazards
Eigenschaften
IUPAC Name |
(2S)-1-(2-aminoethyl)pyrrolidine-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14N2O2/c8-3-5-9-4-1-2-6(9)7(10)11/h6H,1-5,8H2,(H,10,11)/t6-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
REZDEQCNPGDPQQ-LURJTMIESA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(N(C1)CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1C[C@H](N(C1)CCN)C(=O)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20665216 | |
| Record name | 1-(2-Aminoethyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
158.20 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(2-Aminoethyl)-proline | |
CAS RN |
693764-52-2 | |
| Record name | 1-(2-Aminoethyl)-L-proline | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID20665216 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



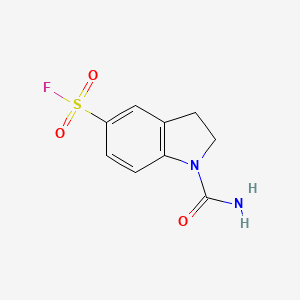
![1-[5-(4-Fluorophenyl)imidazo[2,1-b][1,3,4]thiadiazol-2-yl]piperazine](/img/structure/B1521163.png)
![[(3-Fluorophenyl)methyl][1-(4-fluorophenyl)propyl]amine hydrochloride](/img/structure/B1521167.png)

![5-[(2-Fluorophenyl)methyl]-4-methyl-1,3-thiazol-2-amine hydrobromide](/img/structure/B1521169.png)
![4-Methyl-5-[(3-methylphenyl)methyl]-1,3-thiazol-2-amine hydrochloride](/img/structure/B1521170.png)
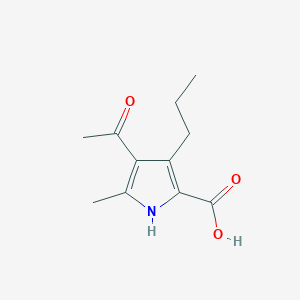
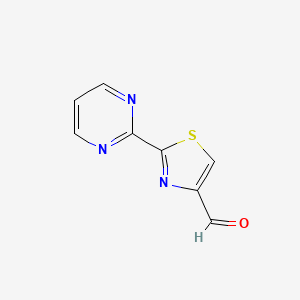
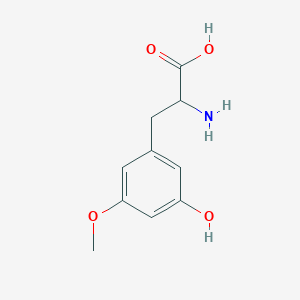
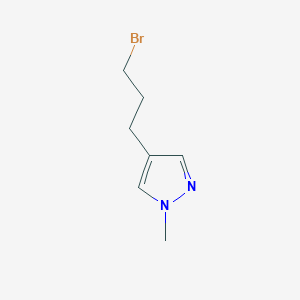
![2-amino-N-[(4-chlorophenyl)methyl]-2-phenylacetamide hydrochloride](/img/structure/B1521181.png)
